(E)-hex-2-enenitrile
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Overview
Description
(E)-Hex-2-enenitrile, also known as trans-2-Hexenenitrile, is an organic compound with the molecular formula C6H9N. It is a nitrile with a hexene backbone, characterized by the presence of a nitrile group (-CN) attached to the second carbon of the hexene chain. The “E” designation indicates that the substituents on the double bond are on opposite sides, giving it a trans configuration. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-Hex-2-enenitrile can be synthesized through several methods. One common approach involves the hydrocyanation of hex-2-yne, where the alkyne is treated with hydrogen cyanide (HCN) in the presence of a catalyst such as nickel or palladium. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired nitrile with high selectivity.
Industrial Production Methods: In an industrial setting, this compound can be produced via the ammoxidation of hex-2-ene. This process involves the reaction of hex-2-ene with ammonia (NH3) and oxygen (O2) over a catalyst, such as bismuth molybdate, at elevated temperatures (around 400-500°C). The reaction produces this compound along with water and other by-products.
Chemical Reactions Analysis
Types of Reactions: (E)-Hex-2-enenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hex-2-enoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups like amides or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrolysis using aqueous acid or base.
Major Products Formed:
Oxidation: Hex-2-enoic acid.
Reduction: Hex-2-enamine.
Substitution: Hex-2-enoic acid or hex-2-enamide.
Scientific Research Applications
(E)-Hex-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a building block for the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a starting material for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of (E)-hex-2-enenitrile depends on the specific reactions it undergoes. In general, the nitrile group is highly reactive and can participate in various chemical transformations. The molecular targets and pathways involved include:
Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom of the nitrile group, leading to the formation of imines or amines.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides, depending on the reaction conditions.
Comparison with Similar Compounds
(E)-Hex-2-enenitrile can be compared with other similar compounds, such as:
(Z)-Hex-2-enenitrile: The cis isomer of hex-2-enenitrile, where the substituents on the double bond are on the same side. The (E) isomer is generally more stable due to less steric hindrance.
Hexanenitrile: A saturated nitrile with no double bond, which has different reactivity and physical properties compared to this compound.
Hex-3-enenitrile: A nitrile with the nitrile group attached to the third carbon of the hexene chain, which has different chemical behavior due to the position of the nitrile group.
This compound stands out due to its specific configuration and the unique reactivity of the nitrile group, making it a valuable compound in various chemical and industrial applications.
Properties
Molecular Formula |
C6H9N |
---|---|
Molecular Weight |
95.14 g/mol |
IUPAC Name |
(E)-hex-2-enenitrile |
InChI |
InChI=1S/C6H9N/c1-2-3-4-5-6-7/h4-5H,2-3H2,1H3/b5-4+ |
InChI Key |
CSAZMTWHVNCILA-SNAWJCMRSA-N |
Isomeric SMILES |
CCC/C=C/C#N |
Canonical SMILES |
CCCC=CC#N |
Origin of Product |
United States |
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